Pentaerythrityl tetramyristate Pentaerythrityl tetramyristate
Brand Name: Vulcanchem
CAS No.: 18641-59-3
VCID: VC21063709
InChI: InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3
SMILES: CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC
Molecular Formula: C61H116O8
Molecular Weight: 977.6 g/mol

Pentaerythrityl tetramyristate

CAS No.: 18641-59-3

Cat. No.: VC21063709

Molecular Formula: C61H116O8

Molecular Weight: 977.6 g/mol

* For research use only. Not for human or veterinary use.

Pentaerythrityl tetramyristate - 18641-59-3

Specification

CAS No. 18641-59-3
Molecular Formula C61H116O8
Molecular Weight 977.6 g/mol
IUPAC Name [3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propyl] tetradecanoate
Standard InChI InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3
Standard InChI Key PCUSEPQECKJFFS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC

Introduction

Chemical Structure and Definition

Molecular Configuration

Pentaerythrityl tetramyristate is defined as the tetraester formed between pentaerythritol and myristic acid (tetradecanoic acid). The compound features a central pentaerythritol moiety with four hydroxyl groups, each esterified with a myristic acid molecule. The resulting structure creates a symmetrical tetraester with four identical fatty acid chains .

The general structural formula for pentaerythrityl tetraesters can be represented as a central pentaerythritol core with four extending ester linkages, where R represents the fatty acid chain. In the case of pentaerythrityl tetramyristate, each R group represents a 13-carbon alkyl chain derived from myristic acid .

Classification and Relationship to Other Tetraesters

Pentaerythrityl tetramyristate belongs to the broader family of pentaerythrityl tetraesters, which includes compounds with varying fatty acid chain lengths. This family encompasses several related compounds that differ in their fatty acid components:

Ester TypeCAS NumberFatty Acid Component
Pentaerythrityl tetramyristate18641-59-3Myristic acid (C14)
Pentaerythrityl tetralaurate13057-50-6Lauric acid (C12)
Pentaerythrityl tetrastearate115-83-3Stearic acid (C18)
Pentaerythrityl tetrabehenate61682-73-3Behenic acid (C22)

This systematic variation in fatty acid chain length creates a series of compounds with graduated properties, allowing for selection of specific tetraesters based on desired performance characteristics in cosmetic formulations .

Physical and Chemical Properties

Key Physical Parameters

Pentaerythrityl tetramyristate possesses distinctive physical properties that contribute to its functionality in cosmetic applications. The following table summarizes its key physical and chemical characteristics:

PropertyValueReference
Molecular weight (g/mol)977.58
Density/specific gravity at 20°C (g/cm³)0.931 ± 0.06
Melting point (°C)62
Boiling point (°C)875.8 ± 60.0
Water solubility at 25°C and pH 1-10 (g/L)4.7 × 10⁻¹⁰

The physical state of pentaerythrityl tetramyristate at room temperature is a waxy solid, given its melting point of 62°C. Its extremely low water solubility (4.7 × 10⁻¹⁰ g/L) indicates its strongly lipophilic nature, which is characteristic of compounds with substantial fatty acid components .

Chemical Stability and Reactivity

Manufacturing Methods

Synthesis Processes

The production of pentaerythrityl tetramyristate follows general esterification principles common to pentaerythrityl tetraesters. While the search results don't provide specific manufacturing details for tetramyristate, the general process for pentaerythrityl tetraesters involves direct esterification of pentaerythritol with the appropriate fatty acid or its derivatives.

One established method involves heating the acid chloride derivative of myristic acid with pentaerythritol in a 4:1 ratio at elevated temperatures (approximately 100°C) under reduced pressure. The resulting product can be purified through recrystallization from an appropriate solvent to obtain high-purity pentaerythrityl tetramyristate .

Alternative Production Approaches

More environmentally friendly approaches for manufacturing pentaerythrityl tetraesters have been developed, particularly for cosmetic-grade materials. These include biocatalytic processes that utilize enzymatic catalysis to promote the esterification reaction under milder conditions. Such green chemistry approaches potentially reduce energy requirements and minimize the use of hazardous reagents compared to traditional chemical synthesis methods .

Functional Applications

Role in Cosmetic Formulations

Pentaerythrityl tetramyristate serves several important functions in cosmetic formulations based on its physical-chemical properties:

  • Skin-conditioning agent (occlusive): The compound creates a protective barrier on the skin surface that reduces transepidermal water loss.

  • Viscosity-increasing agent (non-aqueous): It modifies the rheological properties of oil-based formulations, contributing to desired texture and flow characteristics.

  • Emollient: The fatty acid components provide skin-softening effects when applied topically .

The balance of these functions makes pentaerythrityl tetramyristate particularly valuable in formulations designed for dry skin care, where both occlusion and emolliency are desired.

Product Categories

Based on its functional properties, pentaerythrityl tetramyristate is incorporated into various cosmetic product categories, including:

  • Lipsticks and lip care products

  • Moisturizing creams and lotions

  • Sunscreen formulations

  • Decorative cosmetics (foundations, concealers)

  • Hair conditioning products

In these applications, the compound contributes to product stability, texture, and performance characteristics that enhance both sensory appeal and functional benefits .

Regulatory Status and Industry Guidelines

Global Regulatory Framework

Pentaerythrityl tetramyristate has been evaluated by cosmetic ingredient review panels for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed pentaerythrityl tetraesters, including tetramyristate, as part of their safety evaluations of cosmetic ingredients .

Usage Limitations and Specifications

Based on the available safety data for pentaerythrityl tetraesters, including pentaerythrityl tetramyristate, these compounds are generally considered safe for use in cosmetic formulations when formulated to be non-irritating. The extremely low water solubility and high lipophilicity of pentaerythrityl tetramyristate contribute to its favorable safety profile for topical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator